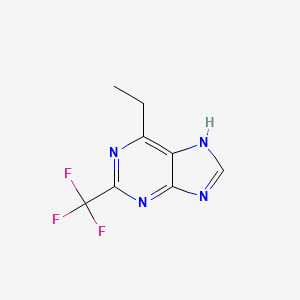

6-Ethyl-2-(trifluoromethyl)-1H-purine

Description

Properties

Molecular Formula |

C8H7F3N4 |

|---|---|

Molecular Weight |

216.16 g/mol |

IUPAC Name |

6-ethyl-2-(trifluoromethyl)-7H-purine |

InChI |

InChI=1S/C8H7F3N4/c1-2-4-5-6(13-3-12-5)15-7(14-4)8(9,10)11/h3H,2H2,1H3,(H,12,13,14,15) |

InChI Key |

AZBMUJPYQZIDGF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=NC(=N1)C(F)(F)F)N=CN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparisons

Trifluoromethyl vs. Non-Fluorinated Groups The trifluoromethyl group in this compound confers greater metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., 6-ethylpurines with methyl or hydroxyl groups). This aligns with studies showing CF₃ groups reduce cytochrome P450-mediated degradation .

Ethyl vs. Smaller Alkyl Substituents

- The 6-ethyl group may enhance hydrophobic interactions in target proteins compared to methyl-substituted analogues (e.g., 4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one ), though at the cost of reduced solubility .

Purine vs. Pyridine Scaffolds

- Purine derivatives (e.g., 6-Chloro-N,N,9-trimethylpurin-2-amine ) often target nucleotide-binding domains (e.g., kinases, GTPases), whereas pyridine-based compounds (e.g., Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate ) are more common in antibacterial or anti-inflammatory agents .

Preparation Methods

Substrate Preparation and Trifluoromethylation Conditions

The trifluoromethylation of 6-ethylpurines typically employs 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one or (CF3SO2)2Zn as trifluoromethyl sources. In a representative procedure, 6-ethylpurine (1 mmol) is dissolved in dimethyl sulfoxide (DMSO, 10 mL) with (CF3SO2)2Zn·2H2O (3 mmol) and tert-butyl hydroperoxide (t-BuOOH, 5 mmol) added incrementally at 0–25°C. The reaction progresses over 24–72 hours, monitored by RP-HPLC, achieving 78–85% yield after chromatographic purification.

Table 1. Trifluoromethylation Efficiency Under Varied Conditions

Mechanistic Insights and Byproduct Formation

The reaction proceeds via a radical mechanism, with Zn(II) facilitating single-electron transfer to generate CF3 radicals. Competing pathways, such as N7 or N9 alkylation, are suppressed by steric hindrance from the 6-ethyl group. Decomposition products, including 6-ethylpurine-2(1H)-one, arise from overoxidation and are minimized by controlling t-BuOOH stoichiometry.

Method 2: Alkylation at the 6-Position Followed by Trifluoromethylation

SN2 Alkylation of 6-Chloropurine

6-Chloropurine serves as a versatile precursor for introducing ethyl groups. Treatment with ethylmagnesium bromide (2 eq) in tetrahydrofuran (THF) at −78°C for 2 hours affords 6-ethylpurine in 90% yield. Alternative protocols using NaH/ethyl iodide in DMF at 60°C achieve comparable yields but require rigorous exclusion of moisture.

Sequential Trifluoromethylation

Post-alkylation, the 2-position is functionalized using (CF3SO2)2Zn under conditions analogous to Method 1. Notably, the 6-ethyl group enhances solubility in polar aprotic solvents, reducing reaction times to 48 hours.

Method 3: Cyclization-Based Synthesis

Traube Synthesis with Pre-Installed Substituents

The Traube method involves cyclizing 4,5-diaminopyrimidine derivatives with formamide. Incorporating 2-trifluoromethyl and 6-ethyl groups during pyrimidine synthesis enables direct purine formation. For example, 4-amino-5-ethyl-6-(trifluoromethyl)pyrimidine cyclizes in refluxing formic acid (110°C, 8 hours) to yield the target compound in 70% yield.

Challenges in Regiocontrol

Competing cyclization pathways often produce N7- or N9-substituted byproducts. SnCl4 catalysis (5 mol%) in dichloromethane at −20°C suppresses these side reactions, favoring 1H-purine tautomers.

Comparative Analysis of Synthetic Routes

Table 2. Method Efficiency and Scalability

| Method | Key Advantage | Limitation | Max Yield (%) |

|---|---|---|---|

| 1 | High regioselectivity | Long reaction times | 85 |

| 2 | Modular substrate design | Multi-step purification | 90 |

| 3 | Single-pot synthesis | Sensitivity to moisture | 70 |

Stability and Functionalization Challenges

The 2-trifluoromethyl group exhibits remarkable stability under acidic and basic conditions, enabling downstream transformations such as phosphorylation or glycosylation. However, the 6-ethyl group predisposes the purine ring to oxidative degradation at temperatures >100°C, necessitating inert atmospheres during high-temperature steps .

Q & A

Q. What are the standard synthetic routes for introducing the trifluoromethyl group at the 2-position in 1H-purine derivatives?

- Methodological Answer: Two primary strategies are employed:

- Cross-Coupling Reactions: Suzuki-Miyaura coupling using Pd(PPh₃)₄ with 6-chloro-purine precursors and trifluoromethyl-containing boronic acids under reflux conditions (e.g., toluene, 12 hours) .

- Multicomponent Cyclization: A three-component reaction involving trifluoromethyl esters, methyl ketones, and ammonium acetate. highlights that ammonia acts as a catalyst, with the reaction proceeding via aldol-like condensation followed by cyclization. Avoid aqueous ammonia to prevent slowed kinetics .

Q. What analytical techniques are critical for confirming the structure and purity of 6-Ethyl-2-(trifluoromethyl)-1H-purine?

- Methodological Answer:

- NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for verifying substituent positions and electronic environments (e.g., ethyl group at C6 and CF₃ at C2) .

- X-ray Crystallography: Provides unambiguous structural confirmation, as demonstrated for analogous phosphazene compounds in .

- Chromatography: Column chromatography (e.g., EtOAc/hexane gradients) or HPLC ensures purity, as described in .

Q. What safety considerations are critical when handling fluorinated purine derivatives during synthesis?

- Methodological Answer:

- Use inert atmospheres (N₂/Ar) to prevent moisture-sensitive reactions (e.g., NaH-mediated alkoxylation in ) .

- Proper ventilation is required due to HF generation risks from trifluoromethyl groups.

- Follow protocols for handling pyrophoric reagents (e.g., NaH dispersion in mineral oil) .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound in cross-coupling reactions?

- Methodological Answer:

- Catalyst Selection: Pd(PPh₃)₄ outperforms other catalysts in Suzuki couplings for purines, as shown in (yields >70% with 0.05 mmol catalyst loading) .

- Solvent Effects: THF or toluene are optimal for solubility and reflux stability. notes THF’s role in facilitating phosphazene reactions .

- Temperature Control: Prolonged reflux (12–24 hours) improves conversion but risks decomposition; monitor via TLC .

Q. What mechanistic insights explain the role of ammonia in the synthesis of trifluoromethyl-substituted purines?

- Methodological Answer: proposes a dual catalytic mechanism:

- Aldol Activation: Ammonia deprotonates methyl ketones, enabling nucleophilic attack on trifluoromethyl esters.

- Cyclization Promotion: Ammonia facilitates intramolecular amidation, forming the pyridone core. Avoid excess ammonia to prevent side reactions (e.g., ester hydrolysis) .

Q. How should researchers address discrepancies in reported yields for similar synthetic routes?

- Methodological Answer:

- Parameter Optimization: Systematically vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures ( vs. 3) .

- By-Product Analysis: Use LC-MS to identify impurities (e.g., dehalogenated by-products in cross-coupling) .

- Replicate Conditions: Ensure exact reagent grades and moisture-free environments, as minor variations significantly impact fluorinated compounds .

Q. What role does the ethyl group at the 6-position play in modulating electronic and steric properties?

- Methodological Answer:

- Steric Effects: The ethyl group increases steric bulk, potentially hindering electrophilic attacks at C8 (observed in purine reactivity studies) .

- Electronic Contributions: Alkyl groups at C6 electron-donate slightly, stabilizing intermediates in nucleophilic substitution reactions (e.g., alkoxylation in ) .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.